![molecular formula C19H19N3O5 B5209957 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5209957.png)
1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader class of molecules that includes benzodioxin and piperazine derivatives. These compounds are of interest due to their structural complexity and potential biological activity. The studies mentioned below, while not directly addressing the exact molecule, involve similar structural motifs and functionalities that can shed light on the synthesis, structure, and properties of the target compound.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, starting with the preparation of key intermediates followed by various coupling reactions. For instance, compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine have been synthesized for their potential as dual antidepressant drugs (Silanes et al., 2004). Additionally, an improved one-pot synthesis method has been developed for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a useful intermediate for antihypertensive drugs (Ramesh et al., 2006).
Molecular Structure Analysis
X-ray crystallography is a common method for analyzing the molecular structure of such compounds. Studies on similar molecules have reported detailed structural information, including bond lengths, angles, and conformational aspects, which are crucial for understanding the molecular geometry and potential interaction sites (Vinaya et al., 2008).
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c23-19(14-1-6-17-18(13-14)27-12-11-26-17)21-9-7-20(8-10-21)15-2-4-16(5-3-15)22(24)25/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUBZLJNZSAKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-nitrophenyl)piperazine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.